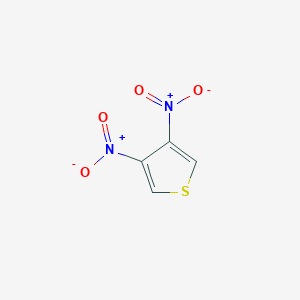![molecular formula C25H32F2O7 B13845636 (6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione: is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione involves multiple steps, including fluorination, hydroxylation, and methoxylation of the pregna-1,4-diene-3,20-dione backbone. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors with automated control systems to maintain the necessary reaction conditions. The process may involve the use of high-purity reagents and solvents to achieve the desired product yield and purity. Quality control measures, such as chromatography and spectroscopy, are used to monitor the synthesis and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: Halogenation reactions can introduce or replace fluorine atoms on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as fluorine gas or N-fluorobenzenesulfonimide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reference standard in analytical chemistry for the development of new corticosteroids and the study of their chemical properties.
Biology: In biological research, it is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response modulation.
Medicine: Clinically, the compound is used in the treatment of inflammatory and autoimmune conditions, such as rheumatoid arthritis, asthma, and allergic reactions.
Industry: In the pharmaceutical industry, it is used in the formulation of topical and systemic corticosteroid medications.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include cytokines, chemokines, and adhesion molecules, which are involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A commonly used corticosteroid with a slightly different structure and pharmacokinetic profile.
Betamethasone: Known for its strong anti-inflammatory effects and used in various medical conditions.
Uniqueness: (6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione is unique due to its specific fluorination pattern and methoxylation, which enhance its potency and reduce its metabolic degradation compared to other corticosteroids.
Eigenschaften
Molekularformel |
C25H32F2O7 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H32F2O7/c1-21(2)33-18-10-13-14-9-16(26)15-8-12(28)6-7-22(15,3)24(14,27)17(29)11-23(13,4)25(18,34-21)19(30)20(31)32-5/h6-8,13-14,16-18,20,29,31H,9-11H2,1-5H3/t13-,14-,16-,17-,18?,20?,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
UXVHXUWPMPKQEY-PYXMUXJLSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)C(O)OC)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
Kanonische SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



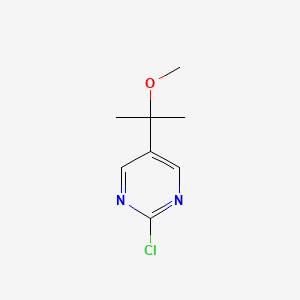

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)

![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
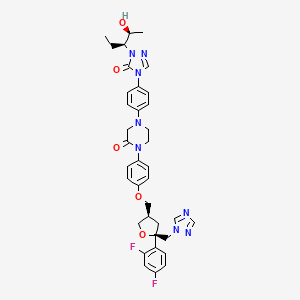
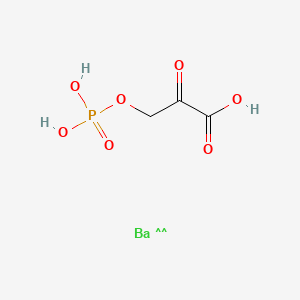
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
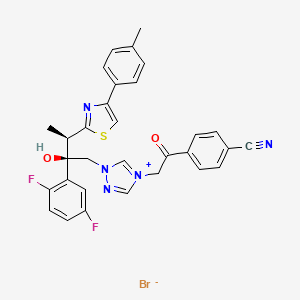
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
